Butelase 1 Recognition Motif Requirement
His-Val serves as the essential P1′–P2′ dipeptide within the tripeptide recognition motif Asx-His-Val that is strictly required for butelase 1 activity [1][2]. Butelase 1, an Asn/Asp-specific ligase from Clitoria ternatea, achieves cyclization rates 20,000 times faster than sortase A, a commonly used enzyme for peptide backbone cyclization [1]. Unlike sortase A, butelase 1 is traceless — the His-Val dipeptide is cleaved during the reaction and does not remain in the product, enabling total synthesis of native-sequence peptides and proteins [1]. The enzyme exhibits a catalytic efficiency of up to 1.34 × 10⁶ M⁻¹ s⁻¹ [3]. Substitution of either histidine or valine within the recognition motif abolishes this activity; no alternative dipeptide at these positions supports comparable ligation efficiency [2].
| Evidence Dimension | Enzyme-catalyzed peptide cyclization rate |
|---|---|
| Target Compound Data | Butelase 1 with Asx-His-Val motif: catalytic efficiency up to 1.34 × 10⁶ M⁻¹ s⁻¹; reactions complete within minutes with excellent yields |
| Comparator Or Baseline | Sortase A with LPXTG motif: approximately 20,000-fold slower cyclization rate; leaves residual recognition sequence in the product |
| Quantified Difference | 20,000-fold faster cyclization for butelase 1 (His-Val-dependent) vs. sortase A |
| Conditions | In vitro enzyme kinetics; peptide substrates of 10 to >200 residues prepared by Fmoc-SPPS; butelase 1 isolated from Clitoria ternatea plant extract via four-step chromatography; reactions at near-neutral pH |
Why This Matters
For laboratories engaged in peptide macrocyclization, protein engineering, or site-specific bioconjugation, procurement of His-Val — or peptide substrates bearing the Asx-His-Val motif — is a prerequisite for accessing butelase 1 technology, which offers a 20,000-fold kinetic advantage over sortase A with the additional benefit of traceless ligation.
- [1] Nguyen GKT, Qiu Y, Cao Y, Hemu X, Liu CF, Tam JP. Butelase-mediated cyclization and ligation of peptides and proteins. Nature Protocols. 2016;11(10):1977-1988. doi:10.1038/nprot.2016.118 View Source
- [2] Hemu X, Qiu Y, Nguyen GKT, Tam JP. Butelase 1-Mediated Ligation of Peptides and Proteins. Methods in Molecular Biology. 2019;2012:83-97. doi:10.1007/978-1-4939-9546-2_6 View Source
- [3] Hemu X, Zhang X, Tam JP. Ligase-Controlled Cyclo-oligomerization of Peptides. Organic Letters. 2019;21(7):2029-2032. doi:10.1021/acs.orglett.9b00151 View Source
